

# Ornipressin Acetate: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	Ornipressin acetate	
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An In-depth Examination of the Synthetic Vasopressin Analogue, its Receptor Interactions, and Methodologies for its Study

### Introduction

Ornipressin, also known as 8-L-ornithine-vasopressin, is a synthetic analogue of the endogenous hormone vasopressin.[1][2][3] Structurally, it is a cyclic nonapeptide where the arginine residue at position 8 in vasopressin is substituted with ornithine.[2][3] This modification results in a potent vasoconstrictor with distinct receptor selectivity and pharmacological properties.[4] This technical guide provides a comprehensive overview of **Ornipressin acetate**, including its core peptide sequence, its interaction with vasopressin receptors, and detailed methodologies for its investigation.

# Ornipressin Acetate: Core Peptide Sequence and Structure

The primary structure of Ornipressin is a nine-amino-acid peptide with a disulfide bridge between the cysteine residues at positions 1 and 6, forming a cyclic structure. The C-terminus is amidated.

Amino Acid Sequence: Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Orn-Gly-NH<sub>2</sub>[5][6][7]



One-Letter Code: CYFQNCP(Orn)G-NH2

Molecular Formula: C<sub>45</sub>H<sub>63</sub>N<sub>13</sub>O<sub>12</sub>S<sub>2</sub>[6]

Molecular Weight: 1042.2 g/mol [1][6]

Ornipressin is typically supplied as an acetate salt to improve its stability and solubility.

# **Quantitative Data: Receptor Binding and In Vivo Activity**

Ornipressin exhibits a distinct profile of activity at vasopressin and oxytocin receptors. The following table summarizes key quantitative data regarding its potency and physiological effects.

Parameter	Receptor/Model	Value	Reference
EC50	Human Vasopressin V1A Receptor	0.69 nM	[5][7]
EC50	Human Vasopressin V2 Receptor	0.45 nM	[5][7]
EC50	Human Vasopressin V1B Receptor	7.5 nM	[5][7]
EC50	Human Oxytocin Receptor	71 nM	[5][7]
In Vivo Effect	Increase in Arterial Blood Pressure (Rats)	0.1 nmol/kg	[5][7]
Clinical Dose	Restoration of Arterial Blood Pressure (Humans)	1-2 IU/h	

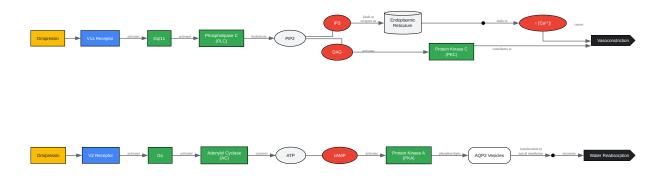
## **Signaling Pathways**



Ornipressin exerts its physiological effects primarily through the activation of V1a and V2 vasopressin receptors, which are G-protein coupled receptors (GPCRs).

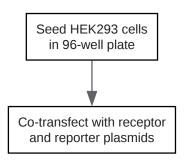
### **V1a Receptor Signaling Pathway**

Activation of the V1a receptor by Ornipressin initiates a signaling cascade that leads to vasoconstriction. This pathway is predominantly active in vascular smooth muscle cells.

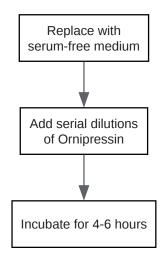




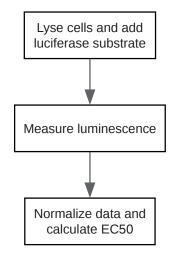
Day 1: Cell Preparation

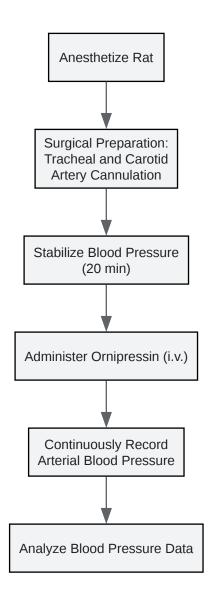


Day 2: Compound Treatment



Day 2: Data Acquisition & Analysis





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